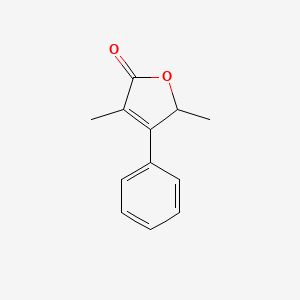
S-(4-octylphenyl) benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-octylphenyl) benzenecarbothioate: is an organic compound with the molecular formula C21H26OS It is a thioester derivative of benzenecarbothioic acid and is characterized by the presence of an octyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-octylphenyl) benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 4-octylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The general reaction scheme is as follows:
Benzenecarbothioic acid+4-octylphenolDCCS-(4-octylphenyl) benzenecarbothioate+Dicyclohexylurea
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(4-octylphenyl) benzenecarbothioate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups. Reagents such as sodium hydroxide (NaOH) can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaOH
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: S-(4-octylphenyl) benzenecarbothioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity. Thioesters are known to interact with various enzymes, making them valuable tools in enzymology studies.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting specific enzymes or pathways. Its ability to form stable thioester bonds makes it a candidate for drug design.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.
Mecanismo De Acción
The mechanism of action of S-(4-octylphenyl) benzenecarbothioate involves its interaction with specific molecular targets, such as enzymes. The thioester bond can undergo nucleophilic attack by active site residues, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme, either inhibiting or activating its function. The pathways involved depend on the specific enzyme and the context of the reaction.
Comparación Con Compuestos Similares
- S-(4-methylphenyl) benzenecarbothioate
- S-(4-ethylphenyl) benzenecarbothioate
- S-(4-butylphenyl) benzenecarbothioate
Comparison: S-(4-octylphenyl) benzenecarbothioate is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring increased lipophilicity compared to its shorter alkyl chain analogs. The longer alkyl chain also influences its reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.
Propiedades
Número CAS |
118058-59-6 |
|---|---|
Fórmula molecular |
C21H26OS |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
S-(4-octylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C21H26OS/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)23-21(22)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3 |
Clave InChI |
RSNMMGRRKZHZLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




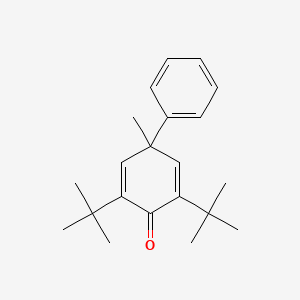

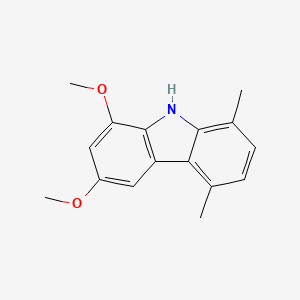

![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
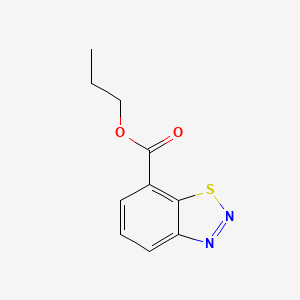

![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
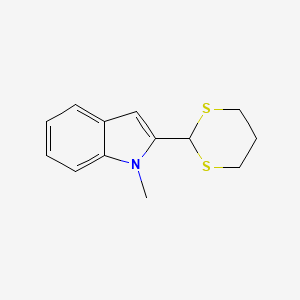

![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
